1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Description

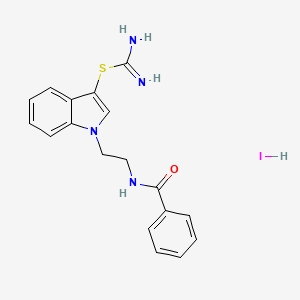

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic indole derivative characterized by a benzamidoethyl substituent at the indole nitrogen and a carbamimidothioate group at the 3-position, paired with a hydroiodide counterion. This compound belongs to a broader class of indole-based acylguanidine analogs, which are frequently explored for their biological activities, including antifungal and enzyme inhibitory properties . The benzamidoethyl side chain distinguishes it from simpler benzyl-substituted analogs, introducing an amide functional group that may enhance hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

[1-(2-benzamidoethyl)indol-3-yl] carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS.HI/c19-18(20)24-16-12-22(15-9-5-4-8-14(15)16)11-10-21-17(23)13-6-2-1-3-7-13;/h1-9,12H,10-11H2,(H3,19,20)(H,21,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSQNGRUXMGFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzamidoethyl Group: This step can be achieved by reacting the indole derivative with 2-bromoethyl benzamide in the presence of a base such as potassium carbonate.

Carbamimidothioate Formation: The final step involves the reaction of the intermediate with thiourea and subsequent treatment with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The benzamidoethyl group can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamidoethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced benzamidoethyl derivatives.

Substitution: Substituted benzamidoethyl derivatives.

Scientific Research Applications

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions due to its indole core.

Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide exerts its effects involves interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The benzamidoethyl group can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is structurally related to several indole derivatives with modifications at the N1-position and the 3-position thiourea moiety. Key analogs include:

Key Observations :

- Substituent Effects : The benzamidoethyl group in the target compound introduces a flexible, polar side chain compared to rigid benzyl derivatives. This may improve aqueous solubility and target binding via amide-mediated hydrogen bonds.

- Lipophilicity : Chlorobenzyl analogs (e.g., 2- or 4-Cl) exhibit higher molecular weights and lipophilicity, which could enhance membrane penetration in antifungal applications .

- Synthetic Accessibility : Benzyl and substituted benzyl analogs are synthesized via alkylation of indole with halides, while the target compound requires additional steps for amide bond formation .

Antifungal Potential

- 1-(1H-Indol-3-yl) Derivatives : Evidence highlights antifungal activity against Candida spp. and Aspergillus niger, with fungicidal effects observed at 0.25–1 mg/mL for compounds bearing halogen or methyl substituents .

- Chlorobenzyl Analogs : The 2-chlorobenzyl variant (CAS 1049785-15-0) may exhibit enhanced activity due to electron-withdrawing Cl groups stabilizing interactions with fungal enzymes .

Enzyme Inhibition

- Tyrosinase Inhibition : Derivatives like 3c (a methyl-substituted analog) inhibit microbial tyrosinase by ~28% at 0.25 mg/mL, suggesting a role in disrupting melanin synthesis in pathogens .

Biological Activity

1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C12H14N4S·HI

- Molecular Weight : 356.26 g/mol

- CAS Number : 1049785-01-4

The compound exhibits biological activity primarily through its interaction with specific biological targets. It is hypothesized to function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The indole structure is known for its versatility in biological systems, often contributing to anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting its utility in addressing infections.

Anticancer Studies

A study conducted on the efficacy of indole derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Mitochondrial pathway activation |

Anti-inflammatory Activity

In a model of acute inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively.

| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 5 | 40 | 35 |

| 10 | 60 | 55 |

Antimicrobial Studies

Research has indicated that the compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 32 | Equivalent to penicillin |

| Escherichia coli | 64 | Higher than ampicillin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.